4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom and a nitro group attached to a butenyl chain. Its molecular formula is , and it has a molecular weight of approximately 248.09 g/mol. The compound is characterized by its unique structure, which includes both electron-withdrawing (the nitro group) and electron-donating (the thiophene ring) functionalities, making it an interesting candidate for various
4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene can undergo various chemical transformations due to the presence of functional groups:
Research indicates that compounds similar to 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene may exhibit significant biological activities, including:
Several synthesis methods have been reported for 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene:
The unique properties of 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene make it suitable for various applications:
Interaction studies involving 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene focus on its reactivity with other chemical species:
Several compounds share structural similarities with 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Bromo-thiophene | Bromine on thiophene | Basic building block in synthesis |
| 2-Nitrothiophene | Nitro group on thiophene | Exhibits antimicrobial activity |
| 5-Methylthieno[3,2-b]thiophene | Methyl substitution on thiophene | Used in organic electronics |
| 3-Bromo-thiophene | Bromine at different position | Different reactivity profile |
4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene stands out due to its combination of both bromine and nitro groups on the thiophene ring, which enhances its reactivity and potential biological activity compared to other similar compounds. This specific arrangement allows for unique interactions and applications not found in simpler derivatives .
The most widely adopted route to 4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene is a concise two-step sequence (Table 1).
Table 1 Classical two-step preparation of the target compound
| Step | Key reagents / catalyst | Conditions | Time | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 1 Bromination | Br₂ (1.1 eq), AlCl₃ (5 mol %) | 0–25 °C, CH₂Cl₂ | 3 h | 95 | [1] |
| 2 Henry condensation | 1-Nitropropane (2 eq), NH₄OAc (0.5 eq) | 80 °C, AcOH | 2 h | 62–72 | [3] |
Three environmentally benign Henry protocols have been translated to the bromothiophene system (Table 2).
a) Solvent-free K₂CO₃-promoted Henry reactions at 25 °C provide the product in 78–82% yield while eliminating halogenated solvents and reducing energy demand [5].
b) Aqueous phosphate-buffer Henry reactions at pH 7 give comparable conversions (70%) in 24 h and simplify downstream effluent treatment [6].
c) Protein-mediated catalysis with keratin in water/TBAB affords the nitrobut-1-enyl adduct in 57% yield, illustrating the viability of biopolymer catalysts for C–C bond formation [7].
Table 2 Representative “green” Henry condensations of 4-bromo-2-formylthiophene
| Catalyst / medium | Temp. | Solvent | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| K₂CO₃ (1.0 eq) | 25 °C | neat | 6 | 80 | [5] |
| Phosphate buffer | 25 °C | H₂O | 24 | 70 | [6] |
| Keratin + TBAB | 25 °C | H₂O | 24 | 57 | [7] |
Bromination proceeds via σ-complex formation at C-4 of 2-formylthiophene; the formyl group withdraws electron density, directing bromine ortho to itself. AlCl₃ polarises Br₂, and rearomatisation delivers the 4-bromo isomer selectively (>90%) [2].
Base abstracts the α-proton of 1-nitropropane to generate a resonance-stabilised nitronate. Carbon–carbon bond formation with the aldehyde gives a β-nitro-alkoxide that dehydrates under the acidic work-up to the (E)-nitrobut-1-enyl product [8]. Diastereo-selection is governed by an anti-periplanar transition state; crystallisation-enabled Henry protocols further amplify stereochemical purity via dynamic resolution [9].
Cross-coupling exploits the C-Br bond of the target molecule. In Suzuki reactions, Pd(0) oxidative addition forms an Ar–Pd(II)–Br complex, transmetallation with a boronic ester delivers Ar–Pd(II)–Ar′, and reductive elimination forges the C–C bond while regenerating Pd(0) . The nitroalkene survives these transformations owing to its poor affinity for oxidative addition.
The (E)-nitroalkene crystallises from ethanol at 0 °C in pale-yellow needles (m.p. 88–90 °C). Slow vapour diffusion of n-hexane into ethyl acetate offers an alternative that suppresses co-precipitation of polymeric side products [3].
Table 3 summarises key characterisation data.
Table 3 Analytical signature of 4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene
| Technique | Diagnostic feature | Value | Ref. |
|---|---|---|---|
| HR-MS (ESI) | [M + H]⁺ | m/z 262.9459 (calc. 262.9459) | [10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.19 (s, 1H, CH═), 7.31–7.25 (m, 2H, thiophene), 3.12 (q, J = 7.4 Hz, 2H, CH₂), 1.34 (t, J = 7.4 Hz, 3H, CH₃) | — | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.7, 142.0, 138.5, 134.5, 132.2, 127.2, 21.6, 12.3 ppm | — | [3] |
| IR (ATR) | ν_NO2 (asym.) | 1535 cm⁻¹ | [10] |
| HPLC | t_R (C18, 70% MeCN) | 6.4 min | [3] |